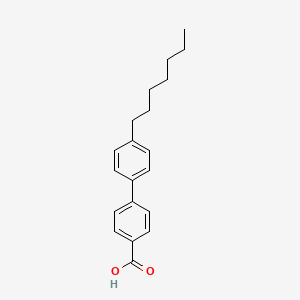

4-(4-Heptylphenyl)benzoic Acid

Overview

Description

4-(4-Heptylphenyl)benzoic Acid, also known as 4-Heptylbiphenyl-4’-carboxylic Acid, is an organic molecule with the molecular formula C20H24O2 . It has an average mass of 296.403 Da and a mono-isotopic mass of 296.177643 Da . This compound is a polyvinylpyrrolidone (PVP) derivative that has been used experimentally to create nanowires with directional response time .

Synthesis Analysis

4-(4-Heptylphenyl)benzoic Acid is synthesized through various methods, including the Suzuki-Miyaura coupling reaction and the Friedel-Crafts acylation reaction.Molecular Structure Analysis

The molecular structure of 4-(4-Heptylphenyl)benzoic Acid consists of 20 carbon atoms, 24 hydrogen atoms, and 2 oxygen atoms . It has a density of 1.0±0.1 g/cm3, a boiling point of 449.9±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C .Physical And Chemical Properties Analysis

4-(4-Heptylphenyl)benzoic Acid is a solid at 20°C . It has a molar refractivity of 90.5±0.3 cm3, #H bond acceptors: 2, #H bond donors: 1, #Freely Rotating Bonds: 8, and #Rule of 5 Violations: 1 . It has an ACD/LogP of 7.40, ACD/LogD (pH 5.5) of 6.26, ACD/BCF (pH 5.5) of 16622.76, ACD/KOC (pH 5.5) of 15705.91, ACD/LogD (pH 7.4) of 4.69, ACD/BCF (pH 7.4) of 446.82, and ACD/KOC (pH 7.4) of 422.17 .Scientific Research Applications

Liquid Crystals

4-(4-Heptylphenyl)benzoic acid: has garnered interest due to its elongated structure and potential for self-assembly. Here’s how it relates to liquid crystals:

- Liquid Crystal Materials : The elongated molecular structure of this compound makes it suitable for incorporation into liquid crystal materials. Liquid crystals are essential components in displays (such as LCD screens) and other optical devices. Researchers investigate how this compound influences the properties and behavior of liquid crystal phases, aiming to improve display technology and optical devices .

Safety and Hazards

Mechanism of Action

Target of Action

This compound is primarily used for laboratory research purposes .

Mode of Action

It’s worth noting that the compound is a derivative of polyvinylpyrrolidone (pvp), which is an amphiphile, meaning it has both hydrophilic and hydrophobic properties .

Biochemical Pathways

Its parent compound, pvp, has been used experimentally to create nanowires with directional response time .

properties

IUPAC Name |

4-(4-heptylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-5-6-7-16-8-10-17(11-9-16)18-12-14-19(15-13-18)20(21)22/h8-15H,2-7H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVROSBHWACAQRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60974132 | |

| Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Heptylphenyl)benzoic Acid | |

CAS RN |

58573-94-7, 92758-27-5 | |

| Record name | 4′-Heptylbiphenyl-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58573-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-heptyl-, 4-(2-methylbutyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092758275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Heptyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60974132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Heptylphenyl)benzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 4-(4-Heptylphenyl)benzoic acid interact with surfaces to induce liquid crystal alignment?

A: 4-(4-Heptylphenyl)benzoic acid molecules can spontaneously self-assemble on surfaces like indium tin oxide (ITO) through hydrogen bonding. [, , ] This creates an ultrathin layer with the alkyl chains of the molecules oriented outwards. These chains then interact with liquid crystal molecules, promoting their alignment in a homeotropic (perpendicular to the surface) orientation. [, ]

Q2: What are the advantages of using 4-(4-Heptylphenyl)benzoic acid compared to conventional polyimide alignment layers?

A2: 4-(4-Heptylphenyl)benzoic acid offers several advantages over polyimide:

- Simplified fabrication: It can be directly incorporated into the liquid crystal mixture, enabling in situ self-assembly without requiring separate coating or deposition steps. [, , ]

- Faster switching speeds: The less rigid nature of the self-assembled layer compared to polyimide results in faster switching times for the liquid crystal molecules. [, ]

- Cost-effectiveness: The simplified processing and potential for lower material consumption can lead to cost reductions. []

Q3: Can the alignment properties of 4-(4-Heptylphenyl)benzoic acid be further enhanced or modified?

A3: Yes, research shows that combining 4-(4-Heptylphenyl)benzoic acid with other materials can improve its performance:

- UV-curable acrylate monomers: Adding 2-carboxyethyl acrylate enables further manipulation of the alignment layer through UV irradiation, potentially creating pre-tilt in the liquid crystal molecules for faster switching speeds. []

- Polyimide blends: 4-(4-Heptylphenyl)benzoic acid can be incorporated into polyimide matrices through hydrogen bonding, forming comb-like structures. This enhances the homeotropic alignment properties and electro-optical performance of the resulting material. []

- Silver nanowire networks: Combining 4-(4-Heptylphenyl)benzoic acid with silver nanowire electrodes has proven successful in achieving vertical alignment without a separate polyimide layer, opening possibilities for flexible display applications. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-1-(furan-2-yl)ethylideneamino]thiourea](/img/structure/B3021390.png)